molecular formula C8H11N3O4 B083681 ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate CAS No. 13230-22-3

ethyl 2-(2-methyl-4-nitro-1h-imidazol-1-yl)acetate

Cat. No.: B083681
CAS No.: 13230-22-3
M. Wt: 213.19 g/mol
InChI Key: XMPREPGUGSKZIE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate (CAS 13230-22-3) is a nitroimidazole-based compound of significant interest in scientific research, particularly in the field of oncology and radiochemistry. Its core research value lies in its potential application as a radiosensitizer , an agent that enhances the lethal effect of ionizing radiation on hypoxic tissues commonly found in solid tumors . The mechanism of action for nitroimidazole derivatives involves passive diffusion into cells where the nitro group undergoes enzymatic reduction in the low-oxygen (hypoxic) environment, generating reactive species that become trapped and lead to cellular damage, thereby potentiating radiotherapy . Beyond its role in radiosensitization, this compound serves as a versatile chemical building block for the synthesis of more complex molecules . Its structure, characterized by an imidazole ring nearly coplanar with the nitro group and an acetate group nearly perpendicular to it, facilitates various organic reactions, including further nitration and alkylation to create derivatives with enhanced properties . The crystal packing of the compound is stabilized by weak intermolecular C—H···O and C—H···N hydrogen bonds, forming a three-dimensional network . Researchers can synthesize this compound through alkylation of 2-methyl-4-nitroimidazole with ethyl chloroacetate under acidic conditions or with ethyl bromoacetate under basic promotion with potassium carbonate . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

ethyl 2-(2-methyl-4-nitroimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O4/c1-3-15-8(12)5-10-4-7(11(13)14)9-6(10)2/h4H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPREPGUGSKZIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(N=C1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90157471
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-22-3
Record name Ethyl 2-methyl-4-nitro-1H-imidazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90157471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Molar Ratio : A 10:1 excess of ethyl chloroacetate ensures complete alkylation.

  • Catalyst Role : Propionic acid protonates the imidazole ring, enhancing electrophilicity at the N-1 position.

  • Regioselectivity : The nitro group at the 4-position directs alkylation to the N-1 site, minimizing byproducts.

This method achieves moderate yields (exact yield unspecified in the source) but requires prolonged reaction times and multi-step purification.

Base-Promoted Alkylation Using Ethyl Bromoacetate

An alternative approach employs ethyl bromoacetate under basic conditions, as described by VulcanChem. Here, 2-methyl-4-nitroimidazole is reacted with ethyl bromoacetate in dimethyl sulfoxide (DMSO) using potassium hydroxide (KOH) as a base. The base deprotonates the imidazole nitrogen, increasing nucleophilicity and facilitating an SN2 displacement of the bromide ion.

Optimized Protocol:

  • Reagent Preparation : 2-Methyl-4-nitroimidazole (1.0 equiv) is suspended in anhydrous DMSO.

  • Base Addition : KOH (1.2 equiv) is introduced to generate the imidazolide anion.

  • Alkylation : Ethyl bromoacetate (1.5 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 6–8 hours.

  • Workup : The mixture is quenched with ice-water, extracted with ethyl acetate, and dried over sodium sulfate.

  • Purification : Solvent evaporation yields the crude product, which is recrystallized from ethanol.

Advantages Over Acidic Conditions:

  • Faster Kinetics : Bromide’s superior leaving group ability reduces reaction time to 6–8 hours versus 16 hours.

  • Higher Atom Economy : Stoichiometric base use minimizes side reactions.

Comparative Analysis of Preparation Methods

The table below contrasts the three methods:

Parameter Acid-Catalyzed Base-Promoted Microwave-Assisted
Reagent Ethyl chloroacetateEthyl bromoacetateEthyl chloroacetate
Catalyst/Base Propionic acidKOHp-TsOH (hypothetical)
Reaction Time 16 hours6–8 hours30 minutes
Temperature Reflux (~140°C)Room temperatureMicrowave (70–100°C)
Purification Column + recrystallizationRecrystallizationMinimal (solid-state)
Scalability Lab-scaleLab-scalePilot-scale potential
Environmental Impact High solvent useModerate solvent useSolvent-free

Critical Evaluation:

  • Yield Optimization : The base-promoted method’s shorter reaction time and simpler workup make it preferable for small-scale synthesis.

  • Purity Considerations : Acid-catalyzed routes require chromatography to isolate the product, increasing costs.

  • Innovation Potential : Microwave methods, though unproven for this compound, offer rapid, sustainable pathways worthy of further study.

Industrial-Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing:

  • Cost Efficiency : Ethyl bromoacetate is more expensive than chloroacetate, favoring the latter for large-scale use despite longer reaction times.

  • Continuous Flow Systems : Tubular reactors could enhance heat transfer and mixing during alkylation, reducing batch variability.

  • Waste Management : Propionic acid recovery via distillation and solvent recycling protocols are critical for eco-friendly production.

Scientific Research Applications

Chemistry

In synthetic chemistry, ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate serves as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:

  • Nitration Reactions : The nitro group can be further modified to create derivatives with enhanced properties.
  • Alkylation Reactions : The methyl group provides sites for further functionalization.

Biology

Research has indicated that this compound may exhibit significant biological activities , including:

  • Antimicrobial Properties : Studies suggest that nitroimidazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics.
    • Case Study : A study published in PubMed highlighted the efficacy of nitroimidazole compounds against various microbial strains, indicating a promising avenue for drug development in infectious diseases .

Medicine

This compound is being investigated for its potential as a therapeutic agent , particularly in oncology:

  • Radio Sensitization : Nitroimidazole derivatives are known for their ability to enhance the effects of ionizing radiation on hypoxic tumor cells. This property is crucial in improving the efficacy of radiotherapy.
    • Research Findings : A publication from PMC discusses how nitroimidazole compounds accumulate in hypoxic regions of tumors, enhancing radiation treatment outcomes .

Industrial Applications

In the industrial sector, this compound is utilized in the production of various chemicals and materials:

  • Dyes and Catalysts : The unique chemical properties allow it to be used as an intermediate in synthesizing dyes and catalysts used in organic reactions.

Mechanism of Action

The mechanism of action of imidazole-1-acetic acid, 2-methyl-4-nitro-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The structural features of ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate are compared to related imidazole derivatives below:

Compound Name R Group Nitro Position Dihedral Angle (°) Hydrogen Bonding Biological Activity
This compound Ethyl 4 103.1 C–H⋯O, C–H⋯N Radiosensitizer
Mthis compound Methyl 4 Not reported C–H⋯O, C–H⋯N, π–π stacking Potential antimicrobial
tert-Butyl 2-(1H-imidazol-1-yl)acetate tert-Butyl None 80.54 C–H⋯O (dimer formation) Not reported
5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine Thiadiazole 4 70.86 N–H⋯N, C–H⋯O Antiprotozoal (hypothesized)

Key Observations :

Dihedral Angles : Larger substituents (e.g., tert-butyl) reduce the dihedral angle between the imidazole and acetate planes, increasing molecular planarity. The ethyl derivative’s 103.1° angle suggests greater steric hindrance compared to the tert-butyl analog .

Hydrogen Bonding : Methyl and ethyl derivatives exhibit similar weak intermolecular interactions, but the methyl analog forms additional π–π stacking interactions, enhancing crystal stability .

Biological Activity

Ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate, a compound belonging to the imidazole family, has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

This compound is characterized by an imidazole ring substituted with a nitro group at the 4-position and a methyl group at the 2-position, along with an ethyl ester group. Its molecular formula is C8H11N3O4C_8H_{11}N_3O_4 .

Synthesis Methodology

The synthesis typically involves:

  • Formation of the Imidazole Ring : Cyclization of 2-methyl-5-nitro-1H-imidazole with ethyl bromoacetate in a basic medium (e.g., potassium hydroxide in DMSO).
  • Purification : The product is purified through column chromatography and recrystallized from ethanol, yielding colorless crystals .

The biological activity of this compound is largely attributed to its nitro group, which can undergo reduction to form reactive intermediates. These intermediates interact with various cellular components, potentially leading to:

  • Antimicrobial Activity : The compound has shown promise against various bacterial strains, particularly those resistant to conventional antibiotics .
  • Antitumor Properties : Nitroimidazole derivatives are known for their ability to accumulate in hypoxic tissues, making them candidates for use as radiosensitizers in cancer therapy .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including strains from the ESKAPE panel, which are notorious for their antibiotic resistance .

Pathogen Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Klebsiella pneumoniae32 µg/mL

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI reported that this compound exhibited significant antimicrobial activity, with MIC values comparable to those of established antibiotics like ciprofloxacin .
  • Potential as a Radiosensitizer : Research indicated that nitroimidazole derivatives could enhance the effects of ionizing radiation on hypoxic tissues, suggesting potential applications in cancer treatment. This compound was included in this class of compounds due to its structural characteristics .

Q & A

Q. What are the common synthetic routes for ethyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate?

The compound is typically synthesized via alkylation of 4(5)-nitro-2-methylimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). The reaction proceeds under reflux conditions, followed by purification through slow evaporation of a chloroform–carbon tetrachloride solution to obtain crystals suitable for structural analysis . This method ensures regioselective substitution at the imidazole N1 position due to the nitro group’s electronic effects at C4 .

Q. How is the molecular structure of this compound characterized?

X-ray crystallography is the primary method for structural determination. Key parameters include:

  • Crystal system : Orthorhombic (P2₁2₁2₁) for the ethyl ester derivative, with unit cell dimensions a = 4.416 Å, b = 10.290 Å, c = 20.769 Å .
  • Hydrogen bonding : C–H···O/N interactions stabilize the crystal lattice, with bond distances ranging from 2.70–2.90 Å .
    NMR spectroscopy (¹H and ¹³C) is used to confirm the structure in solution, with characteristic shifts for the nitro group (~8.0 ppm for H3 in ¹H NMR) and ester carbonyl (~170 ppm in ¹³C NMR) .

Advanced Research Questions

Q. What challenges arise in the crystallographic refinement of this compound?

Refinement challenges include:

  • Anisotropic displacement parameters : Non-H atoms require anisotropic refinement due to thermal motion discrepancies, particularly for the nitro and ester groups .
  • Hydrogen atom placement : H atoms are modeled using a riding approximation (C–H = 0.95–0.99 Å), which may introduce minor errors in electron density maps .
  • Validation metrics : The R-factor (R₁) should be <0.05 for high-resolution data, with a goodness-of-fit (S) close to 1.0. Tools like PLATON and CCDC validation suites are critical for detecting missed symmetry or disorder .

Q. How do intermolecular interactions influence the crystal packing?

The crystal packing is stabilized by:

  • C–H···O/N hydrogen bonds : These form infinite chains along the c-axis, creating a layered structure parallel to the (110) plane .
  • π–π stacking : Imidazole rings exhibit centroid–centroid distances of ~3.90–4.66 Å, contributing to 3D network cohesion .
  • N–O···π interactions : Weak interactions between nitro oxygen and adjacent imidazole rings further stabilize the lattice .
    Visualization software (e.g., ORTEP, Mercury) is used to analyze these interactions .

Q. How can computational methods optimize the synthesis or properties of this compound?

  • Reaction path search : Quantum mechanical calculations (DFT) predict regioselectivity in alkylation reactions, identifying transition states and activation energies .
  • Non-covalent interaction (NCI) analysis : AIM (Atoms in Molecules) theory maps weak interactions (e.g., C–H···O) to guide crystal engineering .
  • Solvent effects : COSMO-RS simulations assess solvent polarity’s role in crystallization efficiency .

Data Contradictions and Validation

Q. Why do reported unit cell parameters vary between ethyl and methyl ester derivatives?

The ethyl ester derivative crystallizes in an orthorhombic system (P2₁2₁2₁), while the methyl analog adopts a monoclinic system (P2₁/c). This discrepancy arises from steric effects: the ethyl group increases torsional flexibility, altering packing efficiency and hydrogen-bonding patterns .

Q. How reliable are NMR assignments for nitroimidazole derivatives?

NMR assignments can conflict due to tautomerism (4-nitro vs. 5-nitro isomers). Dynamic NMR experiments at variable temperatures (e.g., 233–313 K) resolve this by observing coalescence points for proton exchange . Additionally, 2D NMR (HSQC, HMBC) correlates imidazole protons with adjacent carbons to confirm regiochemistry .

Methodological Recommendations

Q. Which software tools are recommended for crystallographic analysis?

  • Structure solution : SHELXD (charge flipping) or SIR2014 (direct methods) .
  • Refinement : SHELXL for small-molecule refinement, with TWINABS for handling twinned data .
  • Visualization : WinGX/ORTEP for displacement ellipsoids and hydrogen-bond diagrams .

Q. How to validate synthetic purity for biological testing?

  • HPLC : Use a C18 column with a water–acetonitrile gradient (5→95% over 20 min) and UV detection at 310 nm (λ_max for nitroimidazoles) .
  • Mass spectrometry : ESI-MS in positive mode ([M+H]⁺ = 214.1 m/z) confirms molecular weight .

Advanced Applications

Q. Can this compound serve as a precursor for radio-sensitizing agents?

Yes. The nitro group’s electron affinity enables selective reduction in hypoxic environments, generating reactive radicals that potentiate radiotherapy. Radiolabeling (e.g., ¹⁸F for PET imaging) requires substituting the ester group with a prosthetic moiety (e.g., tosyl precursors) .

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